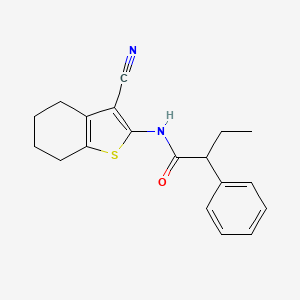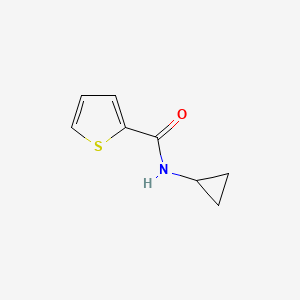
1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione is a synthetic organic compound with a unique structure that includes two piperidine rings attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione typically involves the reaction of 2-ethylpiperidine with a suitable pentane-1,5-dione precursor. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.
Materials Science: It may be used in the development of novel materials with specific properties.
Biological Studies: The compound can serve as a probe to study biological processes and interactions.
Industrial Applications: It can be utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione involves its interaction with specific molecular targets. The piperidine rings can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Bis(2-pyridyl)pentane-1,3,5-trione: This compound has a similar pentane backbone but with pyridine rings instead of piperidine rings.
1,5-Bis(2-formylphenoxy)pentane: This compound features formylphenoxy groups attached to the pentane backbone.
Uniqueness
1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione is unique due to the presence of the 2-ethylpiperidine rings, which confer distinct chemical and biological properties. These rings can enhance the compound’s stability, solubility, and reactivity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C19H34N2O2 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
1,5-bis(2-ethylpiperidin-1-yl)pentane-1,5-dione |
InChI |
InChI=1S/C19H34N2O2/c1-3-16-10-5-7-14-20(16)18(22)12-9-13-19(23)21-15-8-6-11-17(21)4-2/h16-17H,3-15H2,1-2H3 |
Clé InChI |
VASKFUGFJHDMLA-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCN1C(=O)CCCC(=O)N2CCCCC2CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14931958.png)

![3-(Cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14931971.png)
![(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)(piperidin-1-yl)methanone](/img/structure/B14931988.png)
![3-(1,2,3,4-Tetrahydronaphthalen-1-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14931998.png)




![2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14932026.png)
![(2-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14932040.png)
methanone](/img/structure/B14932042.png)
![3,4-dihydroquinolin-1(2H)-yl[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14932048.png)

